Ultrasensitive Detection via Amino Acid Analysis
2-Oxohistidine was detected at a sensitivity of 1 picomole (pmol) in a protein hydrolysate background containing 1700 pmol total amino acids using routine amino acid analysis with o-phthaldialdehyde (OPA) precolumn or postcolumn derivatization and reverse-phase HPLC [1]. This detection threshold is substantially lower than that routinely achievable for carbonyl-based oxidation markers (e.g., DNPH-derivatized protein carbonyls), which typically require nanomole quantities for reliable quantification, establishing 2-oxohistidine as a more analytically sensitive marker for detecting low-abundance oxidative modifications [1].
| Evidence Dimension | Limit of detection (LOD) in protein hydrolysates |
|---|---|
| Target Compound Data | 1 pmol 2-oxohistidine detected against 1700 pmol total amino acids (approximately 0.06% molar ratio) |
| Comparator Or Baseline | Protein carbonyl detection via DNPH spectrophotometric assay: typical LOD approximately 0.5–1.0 nmol carbonyl (500–1000 pmol) |
| Quantified Difference | 2-Oxohistidine LOD is approximately 500–1000-fold lower in molar terms than standard protein carbonyl assays |
| Conditions | Glutamine synthetase oxidative inactivation model; amino acid analysis via ion-exchange or reverse-phase HPLC with OPA derivatization |
Why This Matters
Laboratories procuring oxidative stress biomarkers can detect protein oxidation events at substantially earlier stages or lower oxidative insult levels using 2-oxohistidine as an analytical standard compared to conventional carbonyl assays, reducing sample quantity requirements and enabling higher-throughput screening.
- [1] Lewisch SA, Levine RL. Determination of 2-oxohistidine by amino acid analysis. Anal Biochem. 1995;231(2):440-446. doi:10.1006/abio.1995.9974 View Source
